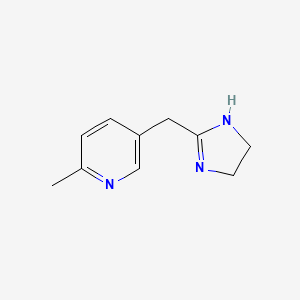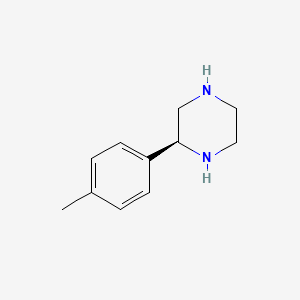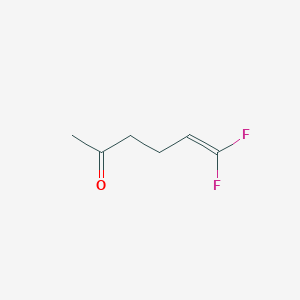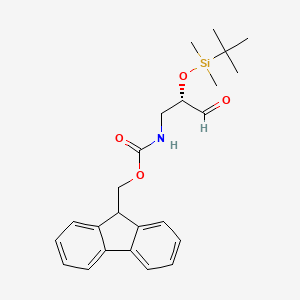
(S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate is a complex organic compound that features a fluorenylmethyl group, a tert-butyldimethylsilyl-protected hydroxyl group, and a carbamate functional group. This compound is often used in organic synthesis, particularly in the protection of functional groups and as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF).
Formation of Carbamate: The carbamate group is introduced by reacting the protected hydroxyl compound with an appropriate isocyanate or carbamoyl chloride under mild conditions.
Industrial Production Methods
the general principles of organic synthesis, such as the use of flow microreactors for efficient and sustainable synthesis, can be applied .
Chemical Reactions Analysis
Types of Reactions
(S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using agents such as LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate involves the protection of functional groups through the formation of stable silyl ethers and carbamates. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site . The carbamate group can be selectively deprotected under mild conditions, allowing for the controlled release of the functional group .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (S)-(+)-glycidyl ether: Used in similar applications for protecting hydroxyl groups.
tert-Butyldimethylsilyl chloride: Commonly used silylating agent for protecting alcohols.
tert-Butyldimethylsilyl (S)-(-)-glycidyl ether: Another glycidol derivative with similar protective properties.
Uniqueness
(S)-(9H-Fluoren-9-yl)methyl (2-((tert-butyldimethylsilyl)oxy)-3-oxopropyl)carbamate is unique due to its combination of a fluorenylmethyl group and a tert-butyldimethylsilyl-protected hydroxyl group, which provides enhanced stability and selectivity in synthetic applications .
Properties
Molecular Formula |
C24H31NO4Si |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-oxopropyl]carbamate |
InChI |
InChI=1S/C24H31NO4Si/c1-24(2,3)30(4,5)29-17(15-26)14-25-23(27)28-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,15,17,22H,14,16H2,1-5H3,(H,25,27)/t17-/m0/s1 |
InChI Key |
VZQTUFLGHUQLHT-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C=O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline](/img/structure/B12827498.png)

![(S)-8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827503.png)
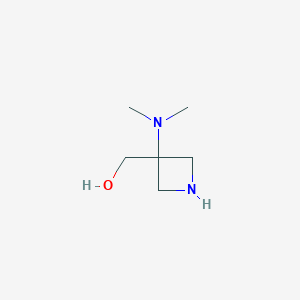

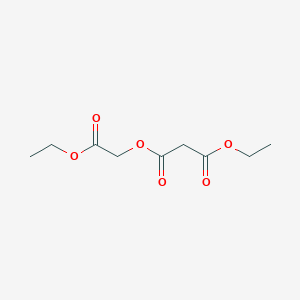

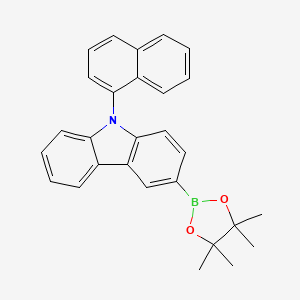
![4,6-Bis[(4-hydroxyphenyl)methyl]benzene-1,3-diol](/img/structure/B12827524.png)
